N-[2-(4-tert-butylphenyl)-2-(pyrrolidin-1-yl)ethyl]-3,4,6-trimethyl-1-benzofuran-2-carboxamide
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Overview
Description
N-[2-(4-tert-butylphenyl)-2-(pyrrolidin-1-yl)ethyl]-3,4,6-trimethyl-1-benzofuran-2-carboxamide is a complex organic compound that features a benzofuran core with various substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-tert-butylphenyl)-2-(pyrrolidin-1-yl)ethyl]-3,4,6-trimethyl-1-benzofuran-2-carboxamide typically involves multiple steps, including the formation of the benzofuran core, introduction of the tert-butylphenyl group, and the attachment of the pyrrolidin-1-yl ethyl group. Common synthetic routes may involve:
Formation of the Benzofuran Core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of Substituents: The tert-butylphenyl group can be introduced via Friedel-Crafts alkylation, while the pyrrolidin-1-yl ethyl group can be attached through nucleophilic substitution reactions.
Final Assembly: The final step involves coupling the intermediate compounds under specific conditions, such as using coupling reagents like EDCI or DCC in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[2-(4-tert-butylphenyl)-2-(pyrrolidin-1-yl)ethyl]-3,4,6-trimethyl-1-benzofuran-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using hydrogenation catalysts or reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the benzofuran core and the substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
N-[2-(4-tert-butylphenyl)-2-(pyrrolidin-1-yl)ethyl]-3,4,6-trimethyl-1-benzofuran-2-carboxamide has several applications in scientific research:
Medicinal Chemistry: It can be used as a lead compound for the development of new pharmaceuticals due to its potential biological activity.
Biological Studies: The compound can be used to study receptor-ligand interactions and enzyme inhibition.
Industrial Applications: It may serve as an intermediate in the synthesis of more complex molecules used in various industries.
Mechanism of Action
The mechanism of action of N-[2-(4-tert-butylphenyl)-2-(pyrrolidin-1-yl)ethyl]-3,4,6-trimethyl-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to a biological response. The exact pathways and molecular targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
N-[2-(4-tert-butylphenyl)-2-(pyrrolidin-1-yl)ethyl]-3,4,6-trimethyl-1-benzofuran-2-carboxamide: shares similarities with other benzofuran derivatives and compounds containing pyrrolidine rings.
Pyrrolidine Derivatives: These compounds are known for their biological activity and are used in various medicinal applications.
Benzofuran Derivatives: These compounds are studied for their potential therapeutic effects and are used in drug development.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which may confer unique biological activity and chemical reactivity compared to other similar compounds.
Properties
Molecular Formula |
C28H36N2O2 |
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Molecular Weight |
432.6 g/mol |
IUPAC Name |
N-[2-(4-tert-butylphenyl)-2-pyrrolidin-1-ylethyl]-3,4,6-trimethyl-1-benzofuran-2-carboxamide |
InChI |
InChI=1S/C28H36N2O2/c1-18-15-19(2)25-20(3)26(32-24(25)16-18)27(31)29-17-23(30-13-7-8-14-30)21-9-11-22(12-10-21)28(4,5)6/h9-12,15-16,23H,7-8,13-14,17H2,1-6H3,(H,29,31) |
InChI Key |
TZBWGPUQPSMBCB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C2C(=C(OC2=C1)C(=O)NCC(C3=CC=C(C=C3)C(C)(C)C)N4CCCC4)C)C |
Origin of Product |
United States |
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